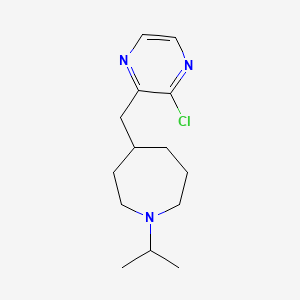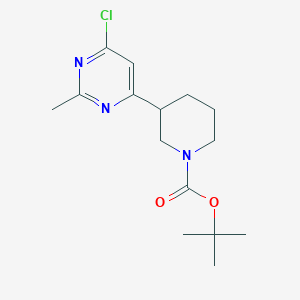
1H-1,2,4-トリアゾール, 1-(2-チアゾリル)-
概要
説明
1H-1,2,4-Triazole, 1-(2-thiazolyl)- is a heterocyclic compound that features both a triazole and a thiazole ring. These structures are known for their significant biological activities and are often incorporated into various pharmaceutical agents. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable molecule in synthetic chemistry and drug development.
科学的研究の応用
1H-1,2,4-Triazole, 1-(2-thiazolyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
作用機序
Target of Action
The primary target of the compound “1H-1,2,4-Triazole, 1-(2-thiazolyl)-” is Carbonic Anhydrase 2 . Carbonic Anhydrase 2 is an enzyme that is essential for bone resorption and osteoclast differentiation . It plays a crucial role in the reversible hydration of carbon dioxide .
Mode of Action
The compound “1H-1,2,4-Triazole, 1-(2-thiazolyl)-” interacts with its target, Carbonic Anhydrase 2, by inhibiting its function . This interaction results in the disruption of the enzyme’s ability to hydrate carbon dioxide .
Biochemical Pathways
The inhibition of Carbonic Anhydrase 2 by “1H-1,2,4-Triazole, 1-(2-thiazolyl)-” affects the carbon dioxide hydration pathway . This disruption can lead to downstream effects such as changes in fluid secretion regulation .
Pharmacokinetics
It is known that the compound’s absorption, distribution, metabolism, and excretion (adme) properties can impact its bioavailability .
Result of Action
The molecular and cellular effects of “1H-1,2,4-Triazole, 1-(2-thiazolyl)-” action include the disruption of Carbonic Anhydrase 2 function, leading to changes in the hydration of carbon dioxide . This can result in alterations in fluid secretion regulation .
Action Environment
The action, efficacy, and stability of “1H-1,2,4-Triazole, 1-(2-thiazolyl)-” can be influenced by environmental factors. For instance, the compound is highly soluble in water , which can affect its distribution and action in aqueous environments . Furthermore, the compound exhibits electrochemical activities for hydrogen oxidation and oxygen reduction at a platinum electrode , suggesting that its action can be influenced by electrochemical conditions .
生化学分析
Biochemical Properties
1H-1,2,4-Triazole, 1-(2-thiazolyl)- plays a crucial role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as cytochrome P450 monooxygenases, which are involved in the metabolism of various substrates . Additionally, 1H-1,2,4-Triazole, 1-(2-thiazolyl)- can bind to proteins, altering their conformation and activity. These interactions are often mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex .
Cellular Effects
The effects of 1H-1,2,4-Triazole, 1-(2-thiazolyl)- on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By modulating the activity of key signaling molecules, 1H-1,2,4-Triazole, 1-(2-thiazolyl)- can induce changes in gene expression, leading to altered cellular metabolism and function. For instance, it has been shown to upregulate the expression of pro-apoptotic genes while downregulating anti-apoptotic genes, thereby promoting programmed cell death in cancer cells .
Molecular Mechanism
At the molecular level, 1H-1,2,4-Triazole, 1-(2-thiazolyl)- exerts its effects through several mechanisms. One of the primary modes of action is the inhibition of enzyme activity by binding to the active site of the enzyme . This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its catalytic activity. Additionally, 1H-1,2,4-Triazole, 1-(2-thiazolyl)- can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, resulting in altered cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-1,2,4-Triazole, 1-(2-thiazolyl)- have been shown to change over time. The stability of this compound is influenced by various factors, including temperature, pH, and the presence of other chemicals . Over time, 1H-1,2,4-Triazole, 1-(2-thiazolyl)- can undergo degradation, leading to a decrease in its biological activity. Long-term studies have also indicated that prolonged exposure to this compound can result in adaptive changes in cellular function, such as the upregulation of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of 1H-1,2,4-Triazole, 1-(2-thiazolyl)- in animal models vary with dosage. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are often dose-dependent and can be attributed to the accumulation of the compound in specific tissues, leading to cellular damage.
Metabolic Pathways
1H-1,2,4-Triazole, 1-(2-thiazolyl)- is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The interaction of 1H-1,2,4-Triazole, 1-(2-thiazolyl)- with these enzymes can also affect the metabolic flux of other substrates, leading to altered levels of key metabolites.
Transport and Distribution
The transport and distribution of 1H-1,2,4-Triazole, 1-(2-thiazolyl)- within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, 1H-1,2,4-Triazole, 1-(2-thiazolyl)- can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 1H-1,2,4-Triazole, 1-(2-thiazolyl)- is critical for its activity and function. This compound has been shown to localize to various organelles, including the mitochondria and endoplasmic reticulum . The targeting of 1H-1,2,4-Triazole, 1-(2-thiazolyl)- to these organelles is often mediated by specific targeting signals and post-translational modifications . The localization of this compound to specific subcellular compartments can influence its interactions with biomolecules and its overall biological activity.
準備方法
Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole, 1-(2-thiazolyl)- can be synthesized through several methods. One common approach involves the cycloaddition reaction of hydrazines with nitriles under microwave irradiation, which offers excellent functional-group tolerance . Another method includes the electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, ammonium acetate, and alcohols, which avoids the use of strong oxidants and transition-metal catalysts .
Industrial Production Methods: Industrial production often employs scalable and efficient synthetic routes. For example, the copper-catalyzed reaction under an atmosphere of air provides 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions . This method is advantageous due to the availability and low cost of starting materials and catalysts.
化学反応の分析
Types of Reactions: 1H-1,2,4-Triazole, 1-(2-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its reactivity and biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve halogenated compounds and bases like sodium hydride.
Major Products: The major products formed from these reactions include various substituted triazole and thiazole derivatives, which can be further explored for their biological activities .
類似化合物との比較
1,2,3-Triazole: Another triazole derivative with similar biological activities but different structural properties.
Thiazole: A simpler structure that lacks the triazole ring but shares some biological activities.
Thiophene-Linked 1,2,4-Triazoles: Compounds that combine thiophene and triazole rings, offering unique biological properties.
Uniqueness: 1H-1,2,4-Triazole, 1-(2-thiazolyl)- is unique due to its dual-ring structure, which allows for a broader range of chemical reactions and biological activities compared to its simpler counterparts .
特性
IUPAC Name |
2-(1,2,4-triazol-1-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4S/c1-2-10-5(7-1)9-4-6-3-8-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPCILJEJPLLBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(3-Fluoro-4-methoxyphenyl)-3-methylphenyl]methanamine](/img/structure/B1401011.png)

![(3AS,8aS)-Octahydro-pyrrolo[3,2-b]azepin-5-one](/img/structure/B1401014.png)
![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1401018.png)
![Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate](/img/structure/B1401019.png)
acetate](/img/structure/B1401021.png)
![2-Cyclohexyl-5,6-dimethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1401023.png)
![3-[4-(2-Amino-pyridin-4-yl)-1H-pyrazol-3-yl]-pyrrolidine-1-sulfonic acid dimethylamide](/img/structure/B1401024.png)



![(2,6-Dimethyl-phenyl)-(4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridin-3-yl)-amine](/img/structure/B1401031.png)


